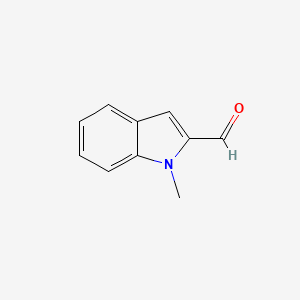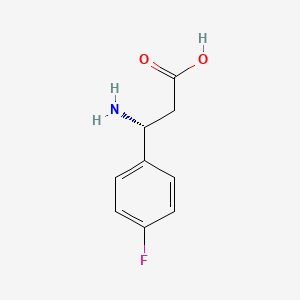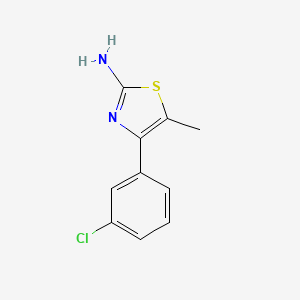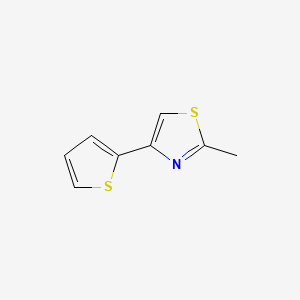
1-Methyl-1H-indole-2-carbaldehyde
Übersicht
Beschreibung
1-Methyl-1H-indole-2-carbaldehyde is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are of significant interest due to their presence in many natural products and pharmaceuticals. The methyl group at the 1-position and the carbaldehyde group at the 2-position on the indole ring system are key functional groups that can influence the chemical reactivity and physical properties of the molecule.
Synthesis Analysis
Several methods for synthesizing indole-2-carbaldehydes have been reported. A metal-free synthesis approach using N-iodosuccinimide (NIS) to cyclize 1-(2-aminophenyl)prop-2-yn-1-ols in water has been described, providing an efficient and ecologically benign route to these compounds . Another method involves the gold-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols with NIS, which is operationally simple and yields products efficiently . Additionally, a brief synthesis of 1H-indazole-3-carbaldehyde, which is structurally related to indole-2-carbaldehydes, has been achieved through ring opening, diazotization, and cyclization .
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex, with the potential for chirality and tautomerism. For instance, chirally N-substituted indole-2-carbaldehydes have been prepared, and their use in asymmetric synthesis has been explored . The structural analogs of these compounds can exhibit benzenoid-quinoid tautomerism, as seen in phenylmercury derivatives of 3-hydroxy-1-methylindole-2-carbaldehyde imines .
Chemical Reactions Analysis
Indole-2-carbaldehydes can undergo various chemical reactions. Nucleophilic substitution reactions have been utilized to create 2,3,6-trisubstituted indoles using 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile electrophile . Additionally, the reaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with active methylene compounds has been studied, leading to products with retained oxirane rings or the formation of oxazolone rings depending on the conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-methyl-1H-indole-2-carbaldehyde and its derivatives can be influenced by their functional groups and molecular structure. For example, the phenylmercury derivatives mentioned earlier exhibit intense fluorescence with typical Stokesian shifts, indicating their potential use in materials science . The crystal structure of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone has been determined, showing hydrogen bond interactions that form ribbons in the solid state .
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Indole Derivatives
- Summary of the Application: 1-Methyl-1H-indole-2-carbaldehyde is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . These derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
- Results or Outcomes: Indole derivatives, both natural and synthetic, show various biologically vital properties . The investigation of novel methods of synthesis has attracted the attention of the chemical community .
Application 2: Synthesis of Melatonin Analog Hydrazone Derivatives
- Summary of the Application: 1-Methylindole-2-carboxaldehyde may be used in the synthesis of indole-based melatonin analog hydrazone derivatives .
Application 3: Synthesis of (E)-5- ((benzyloxy)methyl)-5- (((tert -butyldiphenylsilyl)oxy)methyl)-3- ((1-methyl-1 H -indol-2-yl)methylene)dihydrofuran-2 (3 H)-one
- Summary of the Application: 1-Methylindole-2-carboxaldehyde may be used in the synthesis of (E)-5- ((benzyloxy)methyl)-5- (((tert -butyldiphenylsilyl)oxy)methyl)-3- ((1-methyl-1 H -indol-2-yl)methylene)dihydrofuran-2 (3 H)-one .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Application 4: Preparation of α-ketoamides as inhibitors of Dengue virus protease
- Summary of the Application: 1-Methylindole-3-carboxaldehyde is used as a reactant for synthesis of α-ketoamides as inhibitors of Dengue virus protease with antiviral activity in cell-culture .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Application 5: Preparation of Nitroolefins and β-Nitroalcohols
- Summary of the Application: 1-Methylindole-3-carboxaldehyde is used as a reactant for preparation of nitroolefins and β-nitroalcohols via microwave- or ultrasound-assisted Henry reactions .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Application 6: Synthesis of Quinolinones
- Summary of the Application: 1-Methylindole-3-carboxaldehyde is used as a reactant for synthesis of quinolinones via three-component Ugi reaction .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Safety And Hazards
1-Methyl-1H-indole-2-carbaldehyde is classified as a hazardous substance. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-methylindole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-11-9(7-12)6-8-4-2-3-5-10(8)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNGPIOSWCMJGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295922 | |
| Record name | 1-Methyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-indole-2-carbaldehyde | |
CAS RN |
27421-51-8 | |
| Record name | 27421-51-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methylindole-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)

![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)
![3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid](/img/structure/B1331300.png)

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)







